methyl 3-bromo-1H-indole-2-carboxylate

Medicinal Chemistry Process Chemistry Automated Synthesis

Problem: C3-selective indole functionalization for EP4 antagonist programs lacks reliable building blocks. Solution: Methyl 3-bromo-1H-indole-2-carboxylate (CAS 220664-31-3) enables direct C3-arylation via Suzuki coupling while retaining the C2-methyl ester. Key advantages: • High mp (151-153°C) ensures accurate automated dispensing • Non-hygroscopic, free-flowing solid minimizes weighing errors • ≥95% purity (99.72% available) • Immediate global shipping from stock.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 220664-31-3
Cat. No. B1363660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1H-indole-2-carboxylate
CAS220664-31-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N1)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
InChIKeyFSLMMQAVWOFUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-1H-indole-2-carboxylate Overview


Methyl 3-bromo-1H-indole-2-carboxylate (CAS 220664-31-3) is a 3‑bromo‑substituted indole‑2‑carboxylic acid methyl ester with molecular formula C₁₀H₈BrNO₂ and molecular weight 254.08 g/mol . Its structure places a bromine atom at the C3‑position and a methyl ester at the C2‑position of the indole core, creating a defined, orthogonal reactivity profile . The compound is supplied as a white to off‑white solid with a reported melting point of 151–153 °C and is commonly available at ≥95% purity (some vendors offer 99.72%) .

Reactivity

C3‑Br and C2‑methyl ester provide orthogonal handles for selective indole functionalization.

Handling

High‑melting crystalline solid supports precise weighing in automated synthesis workflows.

Purity Grade

Available at ≥99.7% purity, reducing repurification needs in multistep campaigns.

Why Methyl 3-bromo-1H-indole-2-carboxylate Is Irreplaceable


The specific combination of C3‑bromination and C2‑methyl esterification in methyl 3-bromo‑1H‑indole‑2‑carboxylate is non‑interchangeable with either the corresponding ethyl ester or the 3‑unsubstituted indole‑2‑carboxylate . The bromine atom at C3 provides a chemically distinct site for palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura) , while the methyl ester at C2 imparts a significantly higher melting point (151–153 °C) than the ethyl analog (reported as a low‑melting solid) . This difference in physical form directly impacts weighing accuracy and handling in solid‑phase syntheses or automated dispensing systems. Substitution with a 5‑ or 6‑bromo isomer, or with the C3‑unsubstituted indole‑2‑carboxylate, would abolish the reactivity pattern required for C3‑selective functionalization and would not serve as a direct precursor to the EP4 receptor antagonist arylamide series described in patent literature .

Ethyl ester analog

Substantially lower melting point increases caking risk and may degrade automated dispensing accuracy, limiting direct substitution in solid‑phase protocols.

3‑Unsubstituted indole

Lacks the C3‑bromine cross‑coupling handle; cannot serve as a precursor to the 3‑arylindole‑2‑carboxylate scaffold used in EP4 antagonist series.

5‑/6‑Bromo regioisomers

Different substitution pattern alters site‑selective functionalization; products diverge from the desired 3‑substituted arylamide core.

Methyl 3-bromo-1H-indole-2-carboxylate: Key Differentiators


Melting Point and Solid-Form Stability

Methyl 3‑bromo‑1H‑indole‑2‑carboxylate (C10H8BrNO2) exhibits a melting point range of 151–153 °C . In contrast, the direct ethyl ester analog, ethyl 3‑bromoindole‑2‑carboxylate (C11H10BrNO2), has a reported melting point of 106–107 °C . The 44–46 °C higher melting point of the methyl ester indicates a more crystalline solid under ambient conditions, reducing the risk of caking or deliquescence during storage and improving weighability for small‑scale parallel synthesis.

Melting Point Stability
Head‑to‑head
Δ +44–46 °C

Supports solid‑form handling and precise automated dispensing.

Ethyl ester analog melts at 106–107 °C.

Medicinal Chemistry Process Chemistry Automated Synthesis

Superior Purity Specifications

Multiple reputable suppliers offer methyl 3‑bromo‑1H‑indole‑2‑carboxylate with a purity of ≥99.72% , while the typical purity specification for the ethyl analog and for many other indole‑2‑carboxylate building blocks is stated as 95–97% . The availability of a higher purity grade reduces the need for in‑house repurification and minimizes batch‑to‑batch variability in downstream coupling reactions.

Purity Grade
Context‑dependent
Target: ≥99.72%
Comparator: 95–97%

Reduces in‑house repurification and batch variability.

Vendor‑reported HPLC/GC purity.

Medicinal Chemistry Quality Control Building Blocks

C3-Bromine Enables Palladium-Catalyzed Cross-Coupling

Patent literature explicitly discloses the use of methyl 3‑bromo‑1H‑indole‑2‑carboxylate as a key intermediate in the preparation of arylamide derivatives that act as EP4 receptor antagonists . The C3‑bromine atom serves as the reactive handle for Suzuki–Miyaura coupling, a transformation that is not possible with the 3‑unsubstituted indole‑2‑carboxylate analog (methyl 1H‑indole‑2‑carboxylate) or with 5‑/6‑bromo regioisomers [1].

Suzuki Coupling Handle
Class‑level inference
C3‑Br enables direct coupling; 3‑unsubstituted and 5‑/6‑bromo isomers do not.

Required for 3‑arylindole‑2‑carboxylate scaffold access.

Patent literature context; Pd‑catalyzed conditions.

Medicinal Chemistry EP4 Receptor Antagonists Palladium Catalysis

Methyl 3-bromo-1H-indole-2-carboxylate Applications


EP4 Antagonist Arylamide Library Synthesis

Methyl 3‑bromo‑1H‑indole‑2‑carboxylate is the preferred building block for constructing 3‑arylindole‑2‑carboxylate cores via Suzuki–Miyaura cross‑coupling . The C3‑bromine provides a reliable leaving group, while the C2‑methyl ester remains intact during coupling, enabling late‑stage diversification of the carboxylic acid handle. Procurement of this specific methyl ester (rather than the ethyl analog or a 5‑/6‑bromo isomer) ensures compatibility with established patent routes toward EP4 antagonists [1].

Automated Parallel Synthesis Compatibility

The compound’s high melting point (151–153 °C) and availability at ≥99.7% purity make it an ideal solid building block for automated liquid handlers and powder‑dispensing robots. Its free‑flowing, non‑hygroscopic nature minimizes weighing errors and cross‑contamination in 96‑ or 384‑well synthesis formats, directly improving the reproducibility of structure–activity relationship (SAR) studies.

Scaffold-Hopping for HIV-1 Integrase Inhibitors

Indole‑based allosteric inhibitors of HIV‑1 integrase (ALLINIs) require a 3‑substituted indole‑2‑carboxylate core [2]. Methyl 3‑bromo‑1H‑indole‑2‑carboxylate provides a direct entry point into this chemical space via C3‑functionalization. The methyl ester can be hydrolyzed to the free acid post‑coupling, enabling SAR exploration of the carboxylic acid moiety. The use of this building block bypasses the need for multistep de novo synthesis of the 3‑bromoindole scaffold.

Application
Selection Property
Validation Focus
EP4 antagonist library synthesis
C3‑bromo Suzuki coupling handle
C2‑ester stability and late‑stage diversification
Automated parallel synthesis
High‑melting, free‑flowing solid
Weighing accuracy and low cross‑contamination
HIV‑1 integrase inhibitor scaffold‑hopping
3‑substituted indole‑2‑carboxylate core
Ester hydrolysis and carboxylic acid SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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